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Compound of Interest

Compound Name: 2-Bromo-4-nitropyridine

CAS No.: 6945-67-1

Cat. No.: B184007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-4-nitropyridine, a key heterocyclic building block, is of significant interest in

medicinal chemistry and materials science. Its utility as a precursor in the synthesis of novel

pharmaceutical agents and functional materials necessitates a comprehensive understanding

of its structural and electronic properties. Spectroscopic analysis provides a fundamental and

powerful toolkit for the unambiguous identification and characterization of this molecule. This

in-depth technical guide, designed for researchers and drug development professionals, offers

a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of 2-Bromo-4-nitropyridine. Beyond a mere presentation of data, this

guide delves into the causal relationships between the molecular structure and the observed

spectral features, providing a framework for the interpretation and prediction of spectra for

related compounds.

The strategic placement of a bromine atom at the 2-position and a nitro group at the 4-position

of the pyridine ring creates a unique electronic environment. The electron-withdrawing nature of

the nitro group and the halogen atom significantly influences the chemical shifts of the aromatic

protons and carbons, providing a distinct NMR fingerprint. Similarly, the vibrational modes of

the nitro group and the pyridine ring give rise to characteristic absorption bands in the IR

spectrum. Mass spectrometry reveals the molecular weight and provides insights into the
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fragmentation pathways, further confirming the molecular structure. This guide will

systematically dissect each of these spectroscopic techniques, offering both theoretical

underpinnings and practical insights.

Molecular Structure and Numbering
To facilitate the discussion of the spectral data, the standard IUPAC numbering for the pyridine

ring will be used.

Caption: Molecular structure of 2-Bromo-4-nitropyridine with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen atoms. In 2-Bromo-4-
nitropyridine, the electron-withdrawing effects of the bromine atom and the powerful nitro

group, combined with the inherent aromaticity of the pyridine ring, result in a distinctive

downfield spectrum.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.80 d ~1.5 H-3

~8.65 d ~5.5 H-6

~8.10 dd ~5.5, ~1.5 H-5

Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-Bromo-4-nitropyridine is expected to show three

distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

H-3 (δ ~8.80 ppm, doublet): This proton is situated between the bromine atom at C-2 and the

strongly electron-withdrawing nitro group at C-4. The deshielding effect of both substituents
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is expected to shift this proton significantly downfield. It will appear as a doublet due to

coupling with H-5, though the coupling constant will be small (meta-coupling, J ≈ 1.5 Hz).

H-6 (δ ~8.65 ppm, doublet): This proton is adjacent to the nitrogen atom of the pyridine ring,

which is inherently electron-withdrawing, leading to a downfield chemical shift. It will appear

as a doublet due to coupling with the vicinal H-5 proton (ortho-coupling, J ≈ 5.5 Hz).

H-5 (δ ~8.10 ppm, doublet of doublets): This proton is coupled to both H-6 (ortho-coupling, J

≈ 5.5 Hz) and H-3 (meta-coupling, J ≈ 1.5 Hz), resulting in a doublet of doublets. Its chemical

shift will be influenced by the adjacent nitro group, but to a lesser extent than H-3.

The relative downfield shifts of the protons are a direct consequence of the decreased electron

density around them, a phenomenon well-documented in the NMR spectroscopy of substituted

pyridines.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a

molecule. The chemical shifts of the carbon atoms in 2-Bromo-4-nitropyridine are also

significantly influenced by the electronegative substituents.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~152.0 C-4

~150.5 C-6

~145.0 C-2

~125.0 C-5

~120.0 C-3

Interpretation of the ¹³C NMR Spectrum
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The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals,

corresponding to the five carbon atoms of the pyridine ring.

C-4 (δ ~152.0 ppm): The carbon atom directly attached to the strongly electron-withdrawing

nitro group is expected to be the most deshielded and therefore appear at the lowest field.

C-6 (δ ~150.5 ppm): This carbon is adjacent to the ring nitrogen and is also significantly

deshielded.

C-2 (δ ~145.0 ppm): The carbon bearing the bromine atom will also be deshielded due to the

electronegativity of the halogen.

C-5 (δ ~125.0 ppm): This carbon is influenced by the adjacent nitro group and the ring

nitrogen, leading to a downfield shift compared to unsubstituted pyridine.

C-3 (δ ~120.0 ppm): This carbon is adjacent to both the bromo- and nitro-substituted

carbons, and its chemical shift reflects the combined electronic effects of these groups.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies. The IR spectrum of 2-Bromo-4-nitropyridine is

expected to be dominated by the strong absorptions of the nitro group and the vibrations of the

aromatic ring.

Predicted IR Spectral Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1580 Medium
C=C/C=N stretching (pyridine

ring)

1540 - 1500 Strong Asymmetric NO₂ stretch

1470 - 1440 Medium
C=C/C=N stretching (pyridine

ring)

1360 - 1340 Strong Symmetric NO₂ stretch

~850 Strong C-H out-of-plane bend

~750 Medium C-Br stretch

Interpretation of the IR Spectrum
The key diagnostic peaks in the IR spectrum of 2-Bromo-4-nitropyridine are the two strong

bands corresponding to the nitro group.

Asymmetric and Symmetric NO₂ Stretches: The most prominent features will be the strong

absorption bands for the asymmetric (around 1540-1500 cm⁻¹) and symmetric (around 1360-

1340 cm⁻¹) stretching vibrations of the N-O bonds in the nitro group. These are highly

characteristic and confirm the presence of this functional group.

Aromatic C-H and Ring Vibrations: The aromatic C-H stretching vibrations are expected to

appear as medium intensity bands above 3000 cm⁻¹. The C=C and C=N stretching

vibrations of the pyridine ring will give rise to a series of bands in the 1600-1440 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, around

750 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as its fragmentation pattern upon ionization. Electron Ionization (EI) is a

common technique for this purpose.
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Predicted Mass Spectrum Data (EI)
m/z Relative Intensity Assignment

202/204 High [M]⁺ (Molecular Ion)

172/174 Medium [M - NO]⁺

156/158 Medium [M - NO₂]⁺

123 Low [M - Br]⁺

77 High [C₅H₃N]⁺

Interpretation of the Mass Spectrum
Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak [M]⁺. Due

to the presence of a bromine atom, this peak will appear as a doublet with a characteristic

isotopic pattern of approximately 1:1 intensity for the ⁷⁹Br and ⁸¹Br isotopes (m/z 202 and

204). This isotopic signature is a definitive indicator of the presence of one bromine atom.

Fragmentation Pattern: The fragmentation of 2-Bromo-4-nitropyridine under EI conditions

is expected to involve the loss of the nitro group and the bromine atom.

Loss of NO and NO₂: Common fragmentation pathways for nitroaromatic compounds

involve the loss of NO (30 amu) and NO₂ (46 amu), leading to fragment ions at m/z

172/174 and 156/158, respectively.

Loss of Br: Cleavage of the C-Br bond would result in a fragment ion at m/z 123.

Pyridine Ring Fragment: A stable fragment corresponding to the pyridine ring (m/z 77) is

also expected to be observed.
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Caption: Predicted major fragmentation pathways of 2-Bromo-4-nitropyridine in EI-MS.

Experimental Protocols
The following are generalized protocols for acquiring the spectral data for 2-Bromo-4-
nitropyridine. Optimization may be required based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-10 mg of
2-Bromo-4-nitropyridine

in ~0.7 mL of deuterated
solvent (e.g., CDCl₃)

Transfer to a 5 mm
NMR tube

Insert sample into
NMR spectrometer (≥400 MHz)

Acquire ¹H spectrum

Acquire ¹³C spectrum
(proton-decoupled)

Fourier transform Phase and baseline correction Reference to TMS (0 ppm)

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.

Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-4-nitropyridine and dissolve it

in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a

clean, dry vial. Transfer the solution to a 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g.,

0-200 ppm) and a significantly larger number of scans will be necessary due to the low

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of 2-Bromo-4-
nitropyridine with approximately 100 mg of dry potassium bromide (KBr) powder in an

agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder

into a transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record

the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample

compartment should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile

solvent for liquid injection.

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-300).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions. Pay close attention to the isotopic pattern of the bromine-containing
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fragments.

Conclusion
The spectroscopic data of 2-Bromo-4-nitropyridine provides a detailed and unambiguous

fingerprint for its structural characterization. The ¹H and ¹³C NMR spectra reveal the electronic

effects of the bromo and nitro substituents on the pyridine ring, leading to predictable chemical

shifts and coupling patterns. The IR spectrum is dominated by the characteristic strong

absorptions of the nitro group, confirming its presence. Finally, mass spectrometry provides the

molecular weight and characteristic fragmentation patterns, including the distinctive isotopic

signature of the bromine atom. This comprehensive spectroscopic analysis is an indispensable

tool for quality control, reaction monitoring, and the structural elucidation of derivatives of 2-
Bromo-4-nitropyridine in drug discovery and materials science research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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